![molecular formula C17H14N2O4 B2696244 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide CAS No. 853903-40-9](/img/structure/B2696244.png)
8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide
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Description
8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been found to have potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Crystalline Structure and Polymorphism
The study of crystalline structures and polymorphism of compounds related to 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide provides insights into their physical and chemical properties. For instance, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including a polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, has been analyzed. These structures exhibit anti-rotamer conformations about the C-N bond, with variations in the amide O atom's relation to the pyran ring's O atom, highlighting the significance of crystalline structure in determining the compound's stability and reactivity Reis et al., 2013.
Synthesis and Properties of Aromatic Polyamides
In another domain, the synthesis and investigation of aromatic polyamides incorporating coumarin chromophores have been explored. A novel diacid monomer featuring two 2-oxo-2H-chromen-7-yl substituents was synthesized and reacted with various aromatic diamines to produce polyamides with photosensitive pendant groups. These materials displayed moderate viscosity, high solubility in aprotic polar solvents, and amorphous characteristics, alongside notable thermal properties and photo-reactive capabilities under UV illumination. This research underscores the potential of incorporating chromene derivatives into polymers for advanced material applications Nechifor, 2009.
Photocatalytic Degradation Studies
The photocatalytic degradation of pyridine, a structure related to this compound, in water over TiO2 has been investigated, revealing rapid elimination compared to other compounds like benzamide. This study offers insights into the environmental applications of photocatalysis in degrading harmful organic chemicals in water, highlighting the potential environmental impact of research on chromene derivatives Maillard-Dupuy et al., 1994.
Fluorescent Probes for Metal Ion Detection
Furthermore, the development of fluorescent probes based on coumarin derivatives, such as 7-hydroxy-2-oxo-N'-(pyridin-2-ylmethylene)-2H-chromene-3-carbohydrazide, for the selective detection of copper ions in aqueous solutions has been explored. This research indicates the utility of chromene derivatives in creating sensitive and selective chemosensors for environmental monitoring and biomedical applications Peng, 2010.
properties
IUPAC Name |
8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-4-2-3-12-9-13(17(21)23-15(12)14)16(20)19-10-11-5-7-18-8-6-11/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNONXHCNNJQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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